molecular formula C22H19N3O4S B2370644 3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-48-1

3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2370644
CAS No.: 863588-48-1
M. Wt: 421.47
InChI Key: GVLLVKPGVXPYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • A study highlighted the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. This suggests potential applications in cancer treatment (Ravinaik et al., 2021).
  • Research on novel thiazolepyridine conjugated benzamides, which share structural similarities, indicated moderate antibacterial activity and predicted favorable physiochemical and bioactivity scores, indicating potential for further development as antibacterial agents and possibly in cancer therapy (Karuna et al., 2021).
  • A study on the synthesis of new thiazole derivatives, including compounds with the 3,4,5-trimethoxy configuration, found some of these compounds exhibited potent antioxidant activity, which can be relevant in cancer research (Jaishree et al., 2012).

Antimicrobial Applications

  • Thiazole derivatives, including the one , have been reported to exhibit antimicrobial, anticancer, antidiabetic, and other therapeutic properties, suggesting a broad spectrum of potential medicinal applications (Chawla, 2016).

Miscellaneous Applications

Mechanism of Action

Target of Action

The primary target of the compound 3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3Ks, by inhibiting their activity . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of other PI3K inhibitors . This interaction results in the disruption of the PI3K signaling pathway, which can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a downstream effector in the pathway. This leads to reduced mTOR activation, which can inhibit cell growth and proliferation .

Pharmacokinetics

The potent inhibition of pi3k suggests that the compound may have good bioavailability and effective distribution within the body to reach its target sites .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to the suppression of tumor growth in cancerous cells .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)24-15-8-6-13(7-9-15)21-25-16-5-4-10-23-22(16)30-21/h4-12H,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLVKPGVXPYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.